molecular formula C16H19NO4 B6664610 3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid

3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid

Cat. No.: B6664610
M. Wt: 289.33 g/mol
InChI Key: BMSCEWIXBNZGJE-UHFFFAOYSA-N
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Description

3-[2-(2-Oxa-7-azaspiro[44]nonan-7-yl)-2-oxoethyl]benzoic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the benzoic acid moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may have potential as a drug candidate due to its ability to interact with specific biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,6-pyridinedicarboxylate: This compound has a similar carboxylate structure but lacks the spirocyclic core.

    2,6-Pyridinedimethanol: Another related compound with a pyridine ring and hydroxyl groups.

    2,6-Pyridinedicarbonyl dichloride: This compound has a similar backbone but with different functional groups.

Uniqueness

What sets 3-[2-(2-Oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid apart is its spirocyclic structure, which imparts unique chemical and physical properties. This structure can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[2-(2-oxa-7-azaspiro[4.4]nonan-7-yl)-2-oxoethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-14(9-12-2-1-3-13(8-12)15(19)20)17-6-4-16(10-17)5-7-21-11-16/h1-3,8H,4-7,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSCEWIXBNZGJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CCOC2)C(=O)CC3=CC(=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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